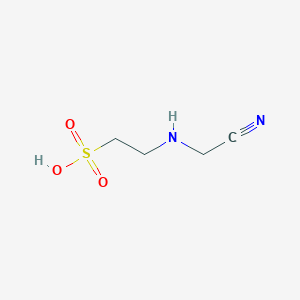
2-((Cyanomethyl)amino)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-(cyanomethylamino)- is a chemical compound with the molecular formula C4H9NO3S. It is a derivative of ethanesulfonic acid, where a cyanomethylamino group is attached to the second carbon of the ethane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(cyanomethylamino)- typically involves the reaction of ethanesulfonic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-(cyanomethylamino)- may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonic acid, 2-(cyanomethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyanomethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines .
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-(cyanomethylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-(cyanomethylamino)- involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic or industrial purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer commonly used in biological research.
Methanesulfonic acid: Another sulfonic acid with different chemical properties and applications.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis and as a catalyst .
Uniqueness
Ethanesulfonic acid, 2-(cyanomethylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyanomethylamino group allows for unique interactions with biological molecules and makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H8N2O3S |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
2-(cyanomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,2-4H2,(H,7,8,9) |
Clé InChI |
XJJKONSYLFSCPM-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















